Tautomeric Locking to the Active 4-Oxoquinoline Form by N-1 Ethylation
The N-ethyl substituent of 1-ethyl-8-methoxy-2-methylquinolin-4(1H)-one eliminates the tautomeric equilibrium by removing the exchangeable N-H proton, locking the scaffold exclusively in the 4-oxoquinoline form. This is critical because in silico docking studies at the yeast Qo site have established that the 4-oxo group is essential for drug-target interactions, whereas the alternative 4-hydroxyquinoline tautomer is pharmacologically inactive [1]. In contrast, the N-H analog 8-methoxy-2-methylquinolin-4(1H)-one (CAS 50553-62-3) retains the tautomeric N-H proton, allowing interconversion between 4-oxo and 4-hydroxy forms, thereby introducing structural ambiguity that can compromise target engagement [1][2].
| Evidence Dimension | Tautomeric state fixation (4-oxo vs. 4-hydroxy tautomer preference) |
|---|---|
| Target Compound Data | Exists exclusively as 4-oxoquinoline; HBD count = 0 (no exchangeable N-H proton) |
| Comparator Or Baseline | 8-Methoxy-2-methylquinolin-4(1H)-one (N-H analog): HBD count = 1; tautomeric equilibrium possible; calculated energy difference between 4-oxo and 4-hydroxy tautomers for related 5-methyl-HQE = 27 kJ/mol favoring hydroxy form [1] |
| Quantified Difference | Complete elimination of the inactive 4-hydroxyquinoline tautomer. The 4-oxo form is mandatory for bc1 binding; related N-H quinolone ethyl esters show clear computational preference (27–38 kJ/mol) for the hydroxyquinoline form [1]. |
| Conditions | Computational (B3LYP/6-311++G(d,p)); X-ray crystallography; in vitro antimalarial assays against P. falciparum Dd2 strain [1] |
Why This Matters
For procurement in target-based drug discovery, guaranteed tautomeric purity eliminates a variable that confounds SAR interpretation and ensures consistent, maximal target engagement in every assay replicate.
- [1] Horta P, et al. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. J Org Chem. 2015;80(24):12244-57. PMID: 26551438. View Source
- [2] PubChem. 8-Methoxy-2-methylquinolin-4-ol. CID 308133. Computed properties: XLogP3-AA = 1.9, HBD count = 1, TPSA = 38.3 Ų. View Source
